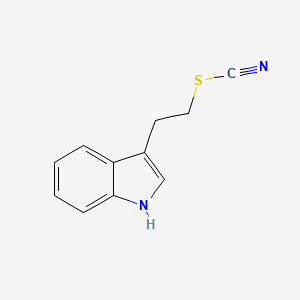

Thiocyanicacid2-(1H-Indol-3-yl)ethylester

Description

Significance of the Indole (B1671886) Scaffold in Bioactive Molecules

The indole scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is one of the most ubiquitous structures in biologically active compounds. pcbiochemres.comresearchgate.net Its prevalence stems from its role as a core component in a vast array of natural products, including alkaloids, pigments, and essential amino acids like tryptophan. pcbiochemres.com This natural abundance has made the indole nucleus a focal point for chemists, who recognize it as a "privileged structure" capable of binding to multiple biological receptors with high affinity. jetir.org

The significance of the indole moiety is underscored by its presence in crucial biomolecules and pharmaceuticals. pcbiochemres.com For instance, the neurotransmitter serotonin (B10506) and the neurohormone melatonin, which regulate mood, sleep, and circadian rhythms, are both derivatives of tryptophan. pcbiochemres.com Furthermore, many commercially successful drugs are built upon an indole framework, demonstrating its therapeutic versatility. nih.gov These include the anti-inflammatory drug indomethacin, anticancer agents like vincristine, and antimigraine compounds such as sumatriptan. nih.govnih.gov The broad spectrum of pharmacological activities associated with indole derivatives—spanning anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant effects—cements its status as a foundational scaffold in medicinal chemistry. researchgate.netnih.govnih.govnih.gov

Overview of Thiocyanate (B1210189) Functional Groups in Organic and Biological Chemistry

The thiocyanate group (-SCN) is a versatile functional group with distinct roles in both organic and biological chemistry. Organic thiocyanates are compounds with the general structure R-S-C≡N, featuring a single bond between the organic group and sulfur, and a triple bond between carbon and nitrogen. wikipedia.org They are considered valuable building blocks in synthetic chemistry, as they can be readily transformed into various other sulfur-containing functional groups. wikipedia.orgresearchgate.net Common synthetic routes to organic thiocyanates include the reaction of alkyl halides with alkali metal thiocyanates. wikipedia.orgorganic-chemistry.org

In a biological context, the thiocyanate anion ([SCN]⁻) is a pseudohalide, meaning its chemical behavior resembles that of halide ions. youtube.com It is present in mammalian extracellular fluids and plays a crucial role in the body's innate defense system. youtube.comwikipedia.org The enzyme lactoperoxidase, found in saliva and airway mucosa, catalyzes the oxidation of thiocyanate by hydrogen peroxide to produce hypothiocyanous acid (HOSCN), a potent antimicrobial agent. youtube.com Thiocyanate is also integral to the detoxification of cyanide, a reaction catalyzed by the enzyme rhodanese. youtube.comwikipedia.org Despite its biological importance, the thiocyanate group has been explored less extensively than the indole scaffold in drug development, presenting an opportunity for investigating novel molecular architectures. researchgate.net

Contextualization of Ester Linkages in Indole Derivatives

Ester linkages are fundamental in medicinal chemistry for their ability to modify the physicochemical properties of a parent molecule. In the context of indole derivatives, the introduction of an ester group can influence solubility, stability, and bioavailability. This functionalization is a common strategy in pro-drug design, where an ester might be cleaved in vivo by metabolic enzymes (esterases) to release the active form of a drug. Functionalization of the indole ring, including the addition of ester groups, can be achieved through various synthetic methods, allowing for the creation of diverse chemical libraries for biological screening. researchgate.netnih.gov

The compound "Thiocyanic acid 2-(1H-indol-3-yl)ethyl ester" is, by formal definition, an ester of thiocyanic acid (H-SCN). However, it is more precisely classified as an organic thiocyanate. wikipedia.org The "ester" designation refers to the connectivity where the indol-3-ylethyl group is attached to the sulfur atom of the thiocyanate moiety. This S-C linkage is distinct from the more common carboxylate esters (R-COO-R'), but it shares the conceptual framework of connecting two molecular fragments through a functional group. This specific linkage imparts unique chemical reactivity compared to its isothiocyanate isomer (R-N=C=S), where the organic group is attached to the nitrogen atom. youtube.com

Defining the Research Scope for Thiocyanic Acid 2-(1H-Indol-3-yl)ethyl Ester

Thiocyanic acid 2-(1H-indol-3-yl)ethyl ester, also known as 3-(2-thiocyanatoethyl)-1H-indole, is a compound of significant interest due to the combination of its three core components: the biologically privileged indole scaffold, the reactive thiocyanate group, and the flexible ethyl linker. ontosight.ai Research on this specific molecule is focused on its unique chemical structure and its potential biological activities. ontosight.ai

The primary research scope encompasses several key areas. First is the exploration of its synthesis and chemical reactivity, understanding how the indole nucleus influences the thiocyanate group and vice versa. Second, given the well-documented pharmacological profiles of both indoles and certain thiocyanates, a major focus is the investigation of this hybrid molecule's potential therapeutic applications. ontosight.ai Studies are ongoing to explore its antioxidant, anti-inflammatory, and anticancer properties. ontosight.ai The overarching goal is to determine if the synergistic combination of these moieties can lead to a novel chemical probe or a lead compound for drug development, thereby expanding the therapeutic potential of indole-based agents. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-3-yl)ethyl thiocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c12-8-14-6-5-9-7-13-11-4-2-1-3-10(9)11/h1-4,7,13H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAYFJPGYPUGDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCSC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Characterization of Thiocyanic Acid 2 1h Indol 3 Yl Ethyl Ester

Synthetic Routes for the Formation of the Thiocyanic Acid Ester Linkage

The formation of the thiocyanic acid ester from an alcohol precursor involves the strategic introduction of the thiocyanate (B1210189) (-SCN) group, replacing the hydroxyl (-OH) group. This transformation requires specific reagents to facilitate the nucleophilic substitution, where the thiocyanate anion acts as the nucleophile.

Esterification Strategies for 2-(1H-Indol-3-yl)ethanol Analogues

The conversion of 2-(1H-Indol-3-yl)ethanol (tryptophol) and its analogues into the corresponding thiocyanic acid ester is not a classical esterification but rather a nucleophilic substitution reaction. One of the most effective methods for this transformation is the Mitsunobu reaction. This reaction allows for the conversion of a primary or secondary alcohol into a variety of functional groups, including thiocyanates, with inversion of stereochemistry if the alcohol is chiral.

The general scheme for the Mitsunobu reaction in this context involves the activation of the hydroxyl group of tryptophol (B1683683) with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This in-situ activation forms a good leaving group, which is then displaced by the thiocyanate anion (SCN⁻), usually sourced from ammonium (B1175870) thiocyanate (NH₄SCN).

Alternative, though less commonly cited for this specific transformation, strategies could involve the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a thiocyanate salt like potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN). However, the one-pot nature of the Mitsunobu reaction often makes it a more efficient choice.

Optimization of Reaction Conditions and Yields for the Compound

While specific literature detailing the optimization of the synthesis of Thiocyanic acid 2-(1H-Indol-3-yl)ethyl ester is scarce, the optimization of a Mitsunobu reaction for this purpose would typically involve a systematic variation of several key parameters to maximize the yield and purity of the product.

Key Optimization Parameters:

Reagent Stoichiometry: The molar ratios of tryptophol, triphenylphosphine, the azodicarboxylate, and the thiocyanate source are critical. Typically, a slight excess of the phosphine and azodicarboxylate (e.g., 1.1 to 1.5 equivalents) is used to ensure complete activation of the alcohol.

Solvent: The choice of an appropriate anhydrous solvent is crucial for the success of the Mitsunobu reaction. Common solvents include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile (B52724). The solubility of the reagents and intermediates, as well as the solvent's polarity, can influence the reaction rate and outcome.

Temperature: The reaction is typically carried out at temperatures ranging from 0 °C to room temperature. Initial addition of the azodicarboxylate is often done at a lower temperature to control the exothermic reaction.

Reaction Time: The reaction progress would be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time, which can range from a few hours to overnight.

Hypothetical yields for such a reaction, based on similar conversions of primary alcohols to thiocyanates, could be expected to be in the range of 60-90%, depending on the success of the optimization and purification.

Interactive Data Table: Hypothetical Optimization of Mitsunobu Reaction Conditions

| Entry | PPh₃ (eq.) | DEAD (eq.) | NH₄SCN (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1.2 | 1.2 | 1.5 | THF | 0 to RT | 12 | 65 |

| 2 | 1.5 | 1.5 | 1.5 | THF | 0 to RT | 12 | 78 |

| 3 | 1.5 | 1.5 | 2.0 | THF | 0 to RT | 12 | 82 |

| 4 | 1.5 | 1.5 | 2.0 | DCM | 0 to RT | 18 | 75 |

| 5 | 1.5 | 1.5 | 2.0 | ACN | 0 to RT | 10 | 85 |

Synthesis of Precursor Compounds and Intermediate Derivatizations

The successful synthesis of the target compound is predicated on the availability of high-purity precursor materials. This section details the preparation of the key starting materials.

Preparation of 2-(1H-Indol-3-yl)ethanol (Tryptophol) and Related Indole (B1671886) Ethyl Derivatives

Tryptophol is a naturally occurring indole derivative that can also be synthesized through various established methods. A common and versatile method is the Fischer indole synthesis. This reaction involves the condensation of phenylhydrazine (B124118) with a suitable aldehyde or ketone, in this case, a precursor to 4-hydroxybutanal, under acidic conditions.

Another widely used approach is the reduction of indole-3-acetic acid or its esters. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxylic acid or ester functionality to the corresponding primary alcohol, yielding tryptophol.

Synthetic Route to Tryptophol:

| Starting Material | Reagents | Product |

| Phenylhydrazine & 4-hydroxybutanal derivative | Acid catalyst (e.g., H₂SO₄, polyphosphoric acid) | 2-(1H-Indol-3-yl)ethanol |

| Indole-3-acetic acid | 1. Esterification (e.g., EtOH, H⁺) 2. Reduction (e.g., LiAlH₄) | 2-(1H-Indol-3-yl)ethanol |

| Indole | 1. Reaction with ethylene (B1197577) oxide | 2-(1H-Indol-3-yl)ethanol |

The choice of synthetic route often depends on the availability of starting materials, scalability, and desired purity.

Generation and Handling of Thiocyanate Precursors for Esterification

The thiocyanate nucleophile (SCN⁻) is typically introduced in the form of a stable salt. For the Mitsunobu reaction, ammonium thiocyanate (NH₄SCN) is a common choice due to its good solubility in organic solvents like THF and acetonitrile. Other salts such as potassium thiocyanate (KSCN) and sodium thiocyanate (NaSCN) can also be used, sometimes in the presence of a phase-transfer catalyst to improve solubility and reactivity.

Handling Precautions for Thiocyanate Salts:

Thiocyanate salts are hygroscopic and should be stored in a dry environment. The presence of water can interfere with the Mitsunobu reaction.

These salts should be handled with appropriate personal protective equipment, as they can be harmful if ingested or absorbed through the skin.

When used in acidic conditions, there is a potential to generate toxic hydrogen cyanide gas, so reactions should be performed in a well-ventilated fume hood.

Advanced Spectroscopic and Chromatographic Characterization Techniques

The structural elucidation and purity assessment of Thiocyanic acid 2-(1H-Indol-3-yl)ethyl ester would rely on a combination of modern spectroscopic and chromatographic methods. While a specific experimental dataset for this compound is not widely published, the expected analytical data can be predicted based on its structure.

Expected Spectroscopic Data:

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the indole ring protons, including a signal for the N-H proton (typically broad), and signals in the aromatic region. The ethyl chain would exhibit two triplet signals, corresponding to the two methylene (B1212753) (-CH₂-) groups. The chemical shifts would be influenced by the electron-withdrawing nature of the thiocyanate group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for all the carbon atoms in the molecule. The carbon of the thiocyanate group (-SCN) would appear at a characteristic chemical shift, typically around 110-115 ppm. The carbons of the indole ring and the ethyl chain would also have distinct signals.

IR (Infrared) Spectroscopy: A strong, sharp absorption band characteristic of the C≡N stretch of the thiocyanate group would be expected in the region of 2140-2160 cm⁻¹. Other key signals would include the N-H stretch of the indole ring (around 3400 cm⁻¹) and C-H stretches of the aromatic and aliphatic parts of the molecule.

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₁H₁₀N₂S). Fragmentation patterns would likely involve the loss of the thiocyanate group and cleavage of the ethyl chain.

Chromatographic Techniques:

HPLC (High-Performance Liquid Chromatography): Reversed-phase HPLC with a C18 column would be a suitable method for assessing the purity of the final product and for monitoring the reaction progress. A mobile phase consisting of a mixture of acetonitrile and water or methanol (B129727) and water, with or without a modifier like formic acid or trifluoroacetic acid, would likely provide good separation.

GC (Gas Chromatography): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity analysis. A polar capillary column would be appropriate for this analysis.

Interactive Data Table: Predicted Spectroscopic Data

| Technique | Expected Key Signals |

| ¹H NMR | ~8.1 ppm (s, 1H, NH-indole), 7.0-7.8 ppm (m, 4H, Ar-H), ~3.2 ppm (t, 2H, -CH₂-S), ~3.1 ppm (t, 2H, Ar-CH₂-) |

| ¹³C NMR | ~136 ppm (indole C), ~125 ppm (indole C), ~111 ppm (SCN), ~30 ppm (-CH₂-S), ~25 ppm (Ar-CH₂-) |

| IR (cm⁻¹) | ~3400 (N-H stretch), ~2150 (S-C≡N stretch), ~1450 (C=C aromatic stretch) |

| Mass Spec (m/z) | Molecular ion peak at [M]⁺, fragments corresponding to loss of SCN and indole moiety. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For Thiocyanic Acid 2-(1H-Indol-3-yl)ethyl Ester, a complete NMR analysis would involve ¹H, ¹³C, and various 2D-NMR experiments (such as COSY, HSQC, and HMBC) to assign all proton and carbon signals and confirm the connectivity of the atoms.

Expected ¹H-NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons of the indole ring, the ethyl linker, and the N-H proton of the indole. The aromatic protons of the indole nucleus would typically appear in the downfield region (δ 7.0-8.0 ppm). The methylene protons of the ethyl group adjacent to the indole ring and the thiocyanate group would likely resonate in the midfield region. The N-H proton of the indole ring would be expected to appear as a broad singlet, also in the downfield region.

Expected ¹³C-NMR Spectral Data: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The carbons of the indole ring would generate signals in the aromatic region (δ 100-140 ppm). The carbon of the thiocyanate group (-SCN) would have a characteristic chemical shift, and the methylene carbons of the ethyl linker would appear in the upfield region.

Currently, specific, experimentally-derived NMR data for Thiocyanic Acid 2-(1H-Indol-3-yl)ethyl Ester is not available in the cited literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For Thiocyanic Acid 2-(1H-Indol-3-yl)ethyl Ester, with a molecular formula of C₁₁H₁₀N₂S, the expected exact mass would be calculated and compared to the experimentally determined mass. A close match between the theoretical and experimental mass (typically within a few parts per million) would serve to confirm the molecular formula.

No specific HRMS data for the title compound has been reported in the available literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of Thiocyanic Acid 2-(1H-Indol-3-yl)ethyl Ester, a sharp and strong absorption band characteristic of the thiocyanate (-SCN) stretching vibration would be expected around 2140-2160 cm⁻¹. Other significant peaks would include the N-H stretching vibration of the indole ring (around 3300-3500 cm⁻¹), C-H stretching vibrations of the aromatic and aliphatic parts, and C=C stretching vibrations of the indole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The indole ring system in Thiocyanic Acid 2-(1H-Indol-3-yl)ethyl Ester would act as a chromophore, and its UV-Vis spectrum would be expected to show characteristic absorption maxima, likely in the range of 260-290 nm.

Specific experimental IR and UV-Vis spectra for this compound are not currently available in the public domain.

Chromatographic Purity Assessment and Isolation Methodologies (HPLC, GC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode, would be a suitable method for assessing the purity of Thiocyanic Acid 2-(1H-Indol-3-yl)ethyl Ester. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of a modifier like formic acid or trifluoroacetic acid. The purity would be determined by the peak area percentage of the main compound in the chromatogram, detected by a UV detector set at one of the absorption maxima of the indole chromophore.

Gas Chromatography (GC): Gas chromatography, coupled with a mass spectrometer (GC-MS), could also be employed for the analysis of this compound, provided it is sufficiently volatile and thermally stable. The GC analysis would provide information on the retention time of the compound, which is characteristic under specific conditions, and the mass spectrometer would provide fragmentation patterns that can aid in structural confirmation.

Detailed and validated HPLC or GC methods for the analysis and purification of Thiocyanic Acid 2-(1H-Indol-3-yl)ethyl Ester have not been reported in the scientific literature.

Structure Activity Relationship Sar Studies and Molecular Design Pertaining to the Thiocyanic Acid Indole 3 Yl Ethyl Ester Core

Rational Design of Thiocyanic Acid 2-(1H-Indol-3-yl)ethyl Ester Analogues

The rational design of analogues based on the Thiocyanic acid 2-(1H-indol-3-yl)ethyl ester core is a strategic approach to optimize pharmacological activity. This process involves the systematic modification of its three primary components: the indole (B1671886) ring, the ethylene (B1197577) linker, and the thiocyanate (B1210189) functional group. The indole scaffold is a well-established pharmacophore that mimics peptide structures and can bind reversibly to a wide array of enzymes and receptors. chula.ac.th The design process often begins by identifying a lead compound, such as the parent indole-ethyl thiocyanate, and then creating a library of derivatives to explore the chemical space around it.

Strategies for analogue design include:

Indole Ring Modification: Introducing various substituents at different positions of the indole's benzene (B151609) or pyrrole (B145914) ring to probe interactions with target proteins and alter electronic properties.

Linker Modification: Varying the length, rigidity, or composition of the ethyl linker to optimize the spatial orientation of the indole and thiocyanate groups within a biological target's binding site.

Functional Group Alteration: Replacing or modifying the thiocyanate group to investigate its role in target binding and to modulate the compound's reactivity and metabolic stability.

Impact of Indole Ring Substitutions on Biological Activity Profiles

Substitutions on the indole ring are a critical determinant of the biological activity of indole derivatives. SAR studies have consistently shown that the nature, position, and stereochemistry of these substituents can profoundly influence potency and selectivity. researchgate.netnih.gov

For instance, in studies of related indoline (B122111) compounds, the placement of halogen atoms on the aromatic portion of the ring was found to be essential for activity. A bromine atom at the 5-position was crucial, and its replacement with a methyl group, a methoxy (B1213986) group, or a hydrogen atom led to a significant loss of activity. nih.gov Moving the bromine to other positions on the indoline ring also diminished its efficacy. nih.gov Further investigations revealed that while bromine was optimal, substituting it with chlorine could maintain a degree of activity. nih.gov

In a separate study on a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, the position of substituents also played a key role. It was demonstrated that substitutions at the 7-position of the indole ring were the most favorable for enhancing biological activity, whereas substitutions at the 4-position were the least favorable. researchgate.net The type of substituent also mattered; fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. researchgate.net

These findings underscore the importance of systematic exploration of the indole ring's substitution pattern to fine-tune the pharmacological profile of analogues.

Table 1: Effect of Indole Ring Substitution on Biological Activity in Representative Indole Analogues

| Parent Scaffold | Position of Substitution | Substituent | Observed Biological Effect | Reference |

| Tricyclic Indoline | 5-position | H, -CH₃, -OCH₃ | Abolished or greatly diminished activity | nih.gov |

| Tricyclic Indoline | 5-position | Br | Optimal activity | nih.gov |

| Tricyclic Indoline | 5-position | Cl | Reduced activity compared to Br | nih.gov |

| 1H-indole-2-carboxylic acid | 4-position | Various | Least favorable position for activity | researchgate.net |

| 1H-indole-2-carboxylic acid | 7-position | -OCH₃ | Most favorable position for activity | researchgate.net |

| 1H-indole-2-carboxylic acid | Various | F | More potent than Cl analogues | researchgate.net |

Investigation of the Ethylene Linker's Influence on Compound Efficacy

While specific SAR studies on the ethylene linker of this exact molecule are not extensively detailed in the cited literature, the principles of linker pharmacology are well-established. For example, studies on other classes of molecules, such as ketamine esters, have demonstrated that linker length directly affects biological activity. In one such study, analogues with a longer alkyl chain, (CH₂)₄CO₂Me, were found to be, on average, more potent than those with a shorter (CH₂)₂CO₂iPr chain. mdpi.com

Applying this principle to the indole-ethyl thiocyanate core, a systematic investigation could involve:

Varying Linker Length: Synthesizing homologues with one (methylene), three (propylene), or more carbon atoms to determine the optimal distance between the indole and thiocyanate moieties for target engagement.

Introducing Rigidity: Incorporating elements like double bonds or cyclic structures within the linker to restrict conformational flexibility. This can lead to a higher binding affinity if the constrained conformation matches the bioactive one, but a loss of activity otherwise.

Altering Polarity: Introducing heteroatoms (e.g., oxygen, nitrogen) into the linker to modify properties such as solubility and hydrogen bonding capacity.

Such modifications are essential for optimizing the geometric and physicochemical properties of the molecule to achieve maximal efficacy.

Role of the Thiocyanate Moiety in Modulating Ligand-Target Interactions

The thiocyanate (-SCN) group is a unique and reactive functional moiety that plays a pivotal role in the biological activity of Thiocyanic acid 2-(1H-indol-3-yl)ethyl ester. ontosight.ai This group, known as a pseudohalogen, possesses distinct electronic and steric properties that enable it to participate in various forms of ligand-target interactions.

Research has shown that the thiocyanate moiety can be instrumental in enzyme inhibition. For example, studies on other heterocyclic compounds containing a thiocyanate group revealed its specific ability to inhibit human carbonic anhydrase (hCA) isoforms I and II. researchgate.net The thiocyanate group's contribution to biological activity can be attributed to several factors:

Hydrogen Bonding: The nitrogen atom of the thiocyanate group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's active site.

Dipole Interactions: The linear structure and charge distribution of the thiocyanate group create a strong dipole moment, allowing it to engage in favorable electrostatic interactions within a binding pocket.

Covalent Bonding: The carbon atom of the thiocyanate group is electrophilic and can potentially react with nucleophilic residues (such as cysteine or serine) in a target protein, leading to irreversible inhibition.

Metabolic Precursor: The thiocyanate group can also serve as a synthetic precursor to isothiocyanates (-NCS), which are known for their wide range of biological activities. researchgate.netnih.gov

The specific role of the thiocyanate moiety is target-dependent, and its presence provides a key anchor for modulating interactions with diverse biological macromolecules. researchgate.net

Computational Approaches to Structure-Activity Relationship Analysis

Computational chemistry provides powerful tools for dissecting and predicting the structure-activity relationships of bioactive molecules like Thiocyanic acid 2-(1H-indol-3-yl)ethyl ester analogues. These in silico methods accelerate the drug design process by prioritizing compounds for synthesis and biological testing. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. nih.govnih.gov For indole derivatives, docking studies have been successfully employed to elucidate binding modes and rationalize observed biological activities. mdpi.comresearchgate.net

In a typical docking simulation, the three-dimensional structure of the target protein is used to create a virtual binding site. The ligand is then placed into this site in various conformations, and a scoring function is used to estimate the strength of the interaction, often expressed as a binding energy (e.g., in kcal/mol). researchgate.net These simulations can reveal key molecular interactions, such as:

Hydrogen bonds between the ligand and specific amino acid residues.

Hydrophobic interactions between the indole ring and nonpolar pockets of the protein.

Electrostatic interactions involving the thiocyanate moiety.

Docking studies on various indole-based compounds have helped identify probable molecular targets and explain their mechanisms of action at a molecular level. mdpi.comthesciencein.org

Table 2: Representative Molecular Docking Studies of Indole Derivatives

| Compound Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions | Reference |

| Thiocyanate Heterocycles | hCA I, hCA II, AChE | -4.423, -6.204, -6.623 | Interactions with active site residues | researchgate.net |

| Mannich Bases of Indole | Bacterial Receptors | -5.826 to -2.792 | Hydrogen bonding and hydrophobic interactions | researchgate.net |

| Indole-Thioxothiazolidines | E. coli MurB | Consistent with biological activity | Three hydrogen bond interactions for the most active compound | mdpi.com |

| Indole-Thioxothiazolidines | C. albicans Lanosterol 14a-demethylase | Consistent with biological activity | Interaction with the heme group of CYP51 | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.govmdpi.com This method is invaluable for predicting the activity of unsynthesized compounds and for providing insights into the structural features that govern efficacy. researchgate.net

To build a QSAR model, a set of compounds with known biological activities (the training set) is described by a series of numerical parameters known as molecular descriptors. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic effects, and molecular shape. Statistical methods, such as multiple linear regression or partial least squares, are then used to generate an equation that links these descriptors to the observed activity. nih.gov

The predictive power of a QSAR model is rigorously assessed through internal and external validation procedures. nih.gov Key statistical metrics used for validation include:

R² (Coefficient of Determination): Indicates how well the model fits the training set data.

Q² (Cross-validated R²): Measures the model's internal predictive ability.

QSAR models have been successfully developed for various series of indole derivatives, providing robust tools for guiding the optimization of lead compounds. researchgate.netnih.govresearchgate.net

Table 3: Example of Statistical Criteria for a QSAR Model of Indole Derivatives

| Statistical Parameter | Description | Value | Reference |

| R² | Coefficient of determination for the validation set | > 0.96 | researchgate.net |

| Q² | Cross-validation coefficient (Leave-one-out) | > 0.90 (typical goal) | nih.gov |

| R²adj | Adjusted R² | 0.964665 | nih.gov |

| LOF | Lack-of-fit score | 0.076524 | nih.gov |

In Vitro and Pre Clinical Biological Investigations of Thiocyanic Acid 2 1h Indol 3 Yl Ethyl Ester

Antimicrobial Activity Assessments (Bacterial and Fungal Strains, Biofilm Inhibition)

Publicly available research databases and scientific literature currently lack specific studies detailing the antimicrobial, bactericidal, and biofilm-inhibiting properties of Thiocyanic acid, 2-(1H-indol-3-yl)ethyl ester. While the broader class of isothiocyanates has been investigated for antimicrobial effects, specific data such as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), biofilm inhibition percentages, and mechanistic insights for this particular indole-based compound are not available. researchgate.netnih.govmdpi.comnih.gov

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination (In Vitro)

There is no specific data available in the reviewed literature concerning the MIC and MBC values of Thiocyanic acid, 2-(1H-indol-3-yl)ethyl ester against specific bacterial or fungal strains.

Biofilm Formation Inhibition Studies (In Vitro)

Specific studies investigating the capacity of Thiocyanic acid, 2-(1H-indol-3-yl)ethyl ester to inhibit biofilm formation are not present in the available scientific literature. While other indole (B1671886) derivatives have shown activity in this area, this specific compound has not been profiled. asm.orgfrontiersin.org

Mechanistic Insights into Antimicrobial Action (e.g., Membrane Disruption, Enzyme Inhibition)

Mechanistic studies detailing the specific mode of antimicrobial action for Thiocyanic acid, 2-(1H-indol-3-yl)ethyl ester are not available. General mechanisms for other isothiocyanates include membrane disruption and enzyme inhibition, but these have not been specifically demonstrated for the title compound. nih.govmdpi.com

Antiproliferative and Cytotoxic Activity in Cell Line Models

Significant research has been conducted on the in vitro antiproliferative and cytotoxic effects of Thiocyanic acid, 2-(1H-indol-3-yl)ethyl ester (also referred to as indol-3-ethyl isothiocyanate or homoITC) and its substituted analogs, particularly 7-methyl-indole-3-ethyl isothiocyanate (7Me-IEITC). nih.govnih.govresearchgate.net These compounds have demonstrated potent activity against a range of cancer cell lines.

Cell Viability Assays (e.g., MTT, MTS) on Cancer Cell Lines (In Vitro)

The cytotoxic and antiproliferative potential of indole-3-ethyl isothiocyanate and its derivatives has been evaluated using standard cell viability assays, such as MTT and MTS, across various human cancer cell lines.

Derivatives of the compound have shown marked, selective cytotoxicity against cancer cells while leaving non-cancerous cells less affected. nih.govnih.gov For example, 7-methyl-indole-3-ethyl isothiocyanate (7Me-IEITC) was found to be highly cytotoxic to several neuroblastoma cell lines, including SMS-KCNR, SK-N-SH, SH-SY5Y, and IMR-32, with IC50 values (the concentration required to inhibit 50% of cell growth) ranging from 2.5 to 5.0 μM. nih.gov In contrast, primary lung fibroblasts were not significantly affected at these concentrations. nih.gov

Further studies demonstrated the potent activity of 7Me-IEITC against platinum-resistant ovarian cancer cell lines (SKOV-3 and OVCAR-3), pancreatic cancer cells (BXPC-3), and prostate cancer cells (PC-3), all exhibiting IC50 values of ≤5μM after 44 hours of treatment. nih.gov Notably, the viability of fibroblast or trophoblast cells remained unaffected at concentrations below 20μM, indicating a degree of selectivity for cancer cells. nih.gov The unsubstituted parent compound, referred to as homoITC, has also been evaluated for its growth-inhibitory effects in the human ovarian carcinoma cell line A2780 and its cisplatin-resistant variant A2780/CP using an MTT-test. researchgate.net

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Assay | Source |

|---|---|---|---|---|---|

| 7Me-IEITC | SMS-KCNR | Neuroblastoma | 2.5 - 5.0 | Not Specified | nih.gov |

| 7Me-IEITC | SK-N-SH | Neuroblastoma | 2.5 - 5.0 | Not Specified | nih.gov |

| 7Me-IEITC | SH-SY5Y | Neuroblastoma | 2.5 - 5.0 | Not Specified | nih.gov |

| 7Me-IEITC | IMR-32 | Neuroblastoma | 2.5 - 5.0 | Not Specified | nih.gov |

| 7Me-IEITC | SKOV-3 | Ovarian Cancer | ≤ 5.0 | Not Specified | nih.gov |

| 7Me-IEITC | OVCAR-3 | Ovarian Cancer | ≤ 5.0 | Not Specified | nih.gov |

| 7Me-IEITC | BXPC-3 | Pancreatic Cancer | ≤ 5.0 | Not Specified | nih.gov |

| 7Me-IEITC | PC-3 | Prostate Cancer | ≤ 5.0 | Not Specified | nih.gov |

| NB7M | Various | Neuroblastoma | 1.0 - 2.0 | Not Specified | nih.gov |

Apoptosis and Cell Cycle Modulation Studies (In Vitro)

Investigations into the cellular mechanisms of action reveal that indole-3-ethyl isothiocyanates induce cancer cell death primarily through the induction of apoptosis and disruption of the normal cell cycle.

In neuroblastoma cells, 7Me-IEITC treatment led to the activation of key apoptotic markers, including caspase-3, caspase-8, and caspase-9, which are critical executioner and initiator proteins in the apoptotic cascade. nih.gov This was accompanied by the cleavage of PARP-1, another hallmark of apoptosis. nih.gov Similarly, in SKOV-3 ovarian cancer cells, 7Me-IEITC treatment resulted in a rapid loss of the mitochondrial transmembrane potential, activation of caspases, and inactivation of PARP-1. nih.gov The induction of apoptosis was further confirmed by Hoechst staining of treated neuroblastoma cells, which exhibited significant chromatin condensation and DNA fragmentation, characteristic features of apoptotic cells. nih.gov

In addition to inducing apoptosis, these compounds modulate cell cycle progression. Treatment with 7Me-IEITC caused an arrest in the cell cycle, preventing cancer cells from dividing. nih.govnih.gov Specifically, in SKOV-3 ovarian cancer cells, 7Me-IEITC arrested cell cycle progression in the G2/M phase. nih.gov A related derivative, NB7M, was shown to cause S-phase arrest in SMS-KCNR cells and G1-phase arrest in SH-SY5Y cells, indicating that the effects on the cell cycle can be cell-line specific. nih.gov This halting of the cell division process is a key component of the compound's antiproliferative effects. nih.govfrontiersin.org

| Compound | Cell Line | Effect | Observation | Source |

|---|---|---|---|---|

| 7Me-IEITC | SMS-KCNR (Neuroblastoma) | Apoptosis | Activation/cleavage of caspase-3, -8, and -9; PARP-1 cleavage. | nih.gov |

| 7Me-IEITC | SKOV-3 (Ovarian) | Apoptosis | Loss of mitochondrial transmembrane-potential; activation of caspases; inactivation of PARP-1. | nih.gov |

| NB7M | SMS-KCNR (Neuroblastoma) | Apoptosis | Chromatin condensation and DNA fragmentation (Hoechst staining); accumulation in early and late apoptotic stages (Annexin-V staining). | nih.gov |

| 7Me-IEITC | SKOV-3 (Ovarian) | Cell Cycle Arrest | Arrest in G2/M phase. | nih.gov |

| NB7M | SMS-KCNR (Neuroblastoma) | Cell Cycle Arrest | Arrest in S-phase. | nih.gov |

| NB7M | SH-SY5Y (Neuroblastoma) | Cell Cycle Arrest | Arrest in G1-phase. | nih.gov |

Enzymatic Inhibition and Receptor Binding Studies (In Vitro)

In vitro studies are fundamental to characterizing the biochemical profile of a compound, providing insights into its potential mechanisms of action through targeted assays against specific proteins like enzymes and receptors.

Enzymes are critical targets for therapeutic intervention. RelA/SpoT homolog (RSH) proteins are key regulators of the stringent response in bacteria, a survival mechanism under stress, making them attractive antibacterial targets. Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. DNA gyrase, a type II topoisomerase, is vital for bacterial DNA replication and is a validated target for antibiotics.

Despite the therapeutic importance of these enzymes, a thorough search of published scientific studies reveals no available data on the inhibitory activity of Thiocyanic acid 2-(1H-Indol-3-yl)ethyl ester against RelA/SpoT homolog proteins, Dihydroorotate Dehydrogenase, or DNA gyrase.

Neurotransmitter receptors are pivotal in regulating physiological and cognitive functions. The serotonin (B10506) 2C (5-HT2C) receptor, a G protein-coupled receptor, is widely distributed in the central nervous system and is implicated in the modulation of mood, appetite, and cognition. Ligands that act as agonists or antagonists at this receptor are of significant interest for treating neuropsychiatric disorders. The parent amine of the title compound, tryptamine (B22526), is known to interact with various serotonin receptors. wikipedia.orgresearchgate.netnih.govnih.gov

However, a detailed review of scientific literature indicates a lack of specific studies investigating the binding affinity or functional activity (agonism or antagonism) of Thiocyanic acid 2-(1H-Indol-3-yl)ethyl ester at the 5-HT2C receptor.

Investigation of Anti-Inflammatory and Antioxidant Properties (In Vitro/Non-Human Animal Models)

Inflammation and oxidative stress are underlying factors in a multitude of pathological conditions. Compounds possessing anti-inflammatory and antioxidant properties can mitigate cellular damage and are valuable therapeutic candidates. The indole nucleus, a core component of Thiocyanic acid 2-(1H-Indol-3-yl)ethyl ester, is found in many compounds with recognized anti-inflammatory and antioxidant activities. researchgate.netmdpi.commdpi.com Similarly, the thiocyanate (B1210189) ion has been studied for its own antioxidant and host defense roles. nih.govnih.govmdpi.com

Nevertheless, there are no specific in vitro or non-human animal model studies published in the scientific literature that have evaluated the direct anti-inflammatory or antioxidant properties of Thiocyanic acid 2-(1H-Indol-3-yl)ethyl ester.

Exploration of Antiviral Potential (e.g., SARS-CoV-2 main protease inhibition in vitro)

The search for effective antiviral agents is a global health priority. The SARS-CoV-2 main protease (Mpro or 3CLpro) is an essential enzyme for viral replication, making it a prime target for the development of drugs against COVID-19. While various classes of compounds have been investigated as inhibitors of this enzyme, and some tryptamine derivatives have been explored for antiviral activity against other viruses like HBV, there is no published research to date that has assessed the potential of Thiocyanic acid 2-(1H-Indol-3-yl)ethyl ester as an inhibitor of the SARS-CoV-2 main protease. nih.gov

Metabolic Stability and Biotransformation Studies of Thiocyanic Acid 2 1h Indol 3 Yl Ethyl Ester

In Vitro Metabolic Profiling Using Hepatic Microsomes and Isolated Enzymes

In a typical study of this nature, the compound would be incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes. Researchers would monitor the disappearance of the parent compound over time to determine its metabolic stability. Further experiments with specific isolated enzymes would help identify the key enzymes responsible for its metabolism.

Identification of Metabolites and Degradation Products (In Vitro/Non-Human Tissue)

Following incubation with metabolically active systems, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to separate and identify the chemical structures of any resulting metabolites or degradation products. This provides a metabolic map of the compound, indicating how the body might chemically alter it.

Hydrolytic Stability of the Ester Bond in Biological Media

The stability of the ester bond in Thiocyanic acid 2-(1H-Indol-3-yl)ethyl ester would be assessed by incubating it in various biological fluids, such as plasma and simulated intestinal fluid. The rate of hydrolysis of the ester linkage would be measured to understand its stability before reaching its target and undergoing enzymatic metabolism.

Enzymatic Hydrolysis Pathways

Specific enzymes, such as carboxylesterases, are known to hydrolyze ester bonds. Studies would involve incubating the compound with purified esterase enzymes to confirm their role in its breakdown and to characterize the kinetics of this enzymatic reaction.

Without dedicated research on Thiocyanic acid 2-(1H-Indol-3-yl)ethyl ester, the detailed findings and data tables for these sections cannot be generated. The scientific community has not published studies that would provide the necessary information to populate the requested article with the required level of detail and specificity.

Potential Academic and Research Applications of Thiocyanic Acid 2 1h Indol 3 Yl Ethyl Ester

Development of Chemical Probes for Biological Pathways

The structure of thiocyanic acid 2-(1H-indol-3-yl)ethyl ester makes it a candidate for the development of chemical probes to investigate biological pathways. The indole (B1671886) component can mimic the natural signaling molecule indole, while the thiocyanate (B1210189) group can be used for tagging and identification.

The thiocyanate group (-SCN) is an electrophilic moiety that can react with nucleophilic groups in biomolecules, such as the thiol groups of cysteine residues in proteins. nih.gov This reactivity allows for the potential use of thiocyanic acid 2-(1H-indol-3-yl)ethyl ester as a covalent probe to label and identify protein targets. By attaching a fluorescent dye or an affinity tag (like biotin) to the indole ring, researchers could create a powerful tool for target identification and validation. For instance, a fluorescently labeled version of the compound could be used in cellular imaging to visualize its localization and interaction with specific proteins or cellular compartments. researchgate.net

Exploration as a Lead Compound for Pre-Clinical Drug Discovery Programs

The indole nucleus is a well-established pharmacophore present in numerous approved drugs and clinical candidates. nih.gov Compounds containing the indole scaffold have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antioxidant agents. ontosight.ainih.gov The presence of the thiocyanate group adds another layer of potential biological activity. Isothiocyanates, which are structurally related to thiocyanates, are known to exhibit anti-cancer properties by inducing apoptosis and cell cycle arrest. mathewsopenaccess.comnih.gov

For example, a related compound, 7-methyl-indole-3-ethyl isothiocyanate (7Me-IEITC), has shown cytotoxic effects against various neuroblastoma cell lines with IC50 values in the low micromolar range (2.5-5.0 μM). nih.gov This suggests that indole-based thiocyanates and isothiocyanates could serve as a promising starting point for the development of new anticancer agents. Further research into thiocyanic acid 2-(1H-indol-3-yl)ethyl ester and its analogues could lead to the discovery of novel drug candidates with improved efficacy and selectivity. nih.gov

Table 1: Cytotoxic Activity of a Related Indole Isothiocyanate

| Cell Line | IC50 (µM) of 7Me-IEITC |

|---|---|

| SMS-KCNR | 2.5 - 5.0 |

| SK-N-SH | 2.5 - 5.0 |

| SH-SY5Y | 2.5 - 5.0 |

| IMR-32 | 2.5 - 5.0 |

Data from a study on the effects of 7-methyl-indole-3-ethyl isothiocyanate (7Me-IEITC) on neuroblastoma cell lines. nih.gov

Applications in Agrochemistry and Crop Protection

Thiocyanate-containing compounds have been explored for their applications in agriculture, particularly as herbicides and pesticides. acs.orgnih.govtandfonline.com The natural breakdown of glucosinolates in Brassicaceae plants can produce ionic thiocyanate (SCN-), which has been shown to have bioherbicidal properties. acs.orgnih.govterra-religata.se Studies have demonstrated that soil amended with seed meals from plants like Sinapis alba (white mustard) can produce significant levels of thiocyanate, leading to the inhibition of weed emergence. acs.orgnih.govterra-religata.se

For example, in one study, soil amended with S. alba meal at 2 tons per hectare showed a maximum thiocyanate concentration of 211 µmol per kg of soil, which was effective in inhibiting carrot emergence. acs.orgnih.govterra-religata.se This suggests that synthetic thiocyanates like thiocyanic acid 2-(1H-indol-3-yl)ethyl ester could be developed as more targeted and potent bioherbicides. The indole moiety itself is a plant hormone (auxin), which could potentially confer additional, desirable properties for crop protection.

Table 2: Thiocyanate Production in Soil Amended with Brassicaceae Seed Meals

| Seed Meal | Application Rate (t ha⁻¹) | Max SCN⁻ Concentration (µmol kg⁻¹ soil) |

|---|---|---|

| Sinapis alba | 1 | Not specified |

| Sinapis alba | 2 | 211 |

| Brassica juncea | 1 | Not specified |

| Brassica juncea | 2 | Not specified |

| Brassica napus | 1 | Not specified |

| Brassica napus | 2 | Not specified |

Data from a field study on the fate of ionic thiocyanate in soil. acs.orgnih.govterra-religata.se

Contributions to Understanding Indole Metabolism and Signaling

Indole is a significant signaling molecule in both prokaryotic and eukaryotic systems. nih.govnih.gov In bacteria, indole regulates a variety of processes, including biofilm formation, motility, and antibiotic resistance. nih.govnih.gov In mammals, tryptamine (B22526), the parent amine of the ethyl ester , is a trace amine that acts as a neuromodulator.

By acting as a stable analog or a metabolic precursor to indole-containing metabolites, thiocyanic acid 2-(1H-indol-3-yl)ethyl ester could be a valuable tool for studying these pathways. The thiocyanate group can be used to track the molecule's fate within a biological system, providing insights into its uptake, distribution, and metabolism. For example, it could be used to investigate how exogenous indole derivatives influence bacterial communication or modulate neuronal signaling. Understanding the metabolism of such compounds is crucial, as organic nitriles can be converted to cyanide ions by cytochrome P450 enzymes in the liver. nih.gov

Furthermore, the study of how this compound interacts with indole signaling pathways could lead to a better understanding of the mechanisms underlying various physiological and pathological processes. frontiersin.org For instance, indole has been shown to inhibit the acid resistance system in E. coli by potentially acting on the sensor protein EvgS. frontiersin.org Probing these pathways with synthetic analogs like thiocyanic acid 2-(1H-indol-3-yl)ethyl ester could help to elucidate the specific molecular interactions involved.

Q & A

Q. What are the recommended methods for synthesizing Thiocyanicacid2-(1H-Indol-3-yl)ethylester, and how can purity be validated?

Synthesis typically involves coupling thiocyanic acid with 2-(1H-indol-3-yl)ethanol under controlled acidic or basic conditions. Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., DMF or THF) to avoid hydrolysis of the thiocyanate group.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures.

- Purity validation :

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Q. How should researchers handle stability and storage challenges for this compound?

- Stability : this compound is hygroscopic and light-sensitive.

- Storage :

- Argon-atmosphere vials at -20°C.

- Desiccants (e.g., silica gel) to prevent hydrolysis.

- Decomposition monitoring : Track via TLC (Rf ~0.5 in 7:3 hexane/EtOH) for thiocyanate breakdown products .

Advanced Research Questions

Q. How can contradictions in crystallographic and NMR data for the thiocyanate group be resolved?

Discrepancies between crystallographic bond lengths (C-S-C angle ~100°) and NMR chemical shifts (δ 4.5 ppm) may arise from:

- Dynamic disorder : Use low-temperature (100 K) X-ray data to reduce thermal motion artifacts .

- Solvent effects : Compare NMR in DMSO-d6 vs. CDCl₃; polar solvents may stabilize resonance structures.

- DFT calculations : Validate experimental data against computational models (e.g., B3LYP/6-311+G(d,p)) .

Q. What experimental design considerations are critical for studying bioactivity (e.g., enzyme inhibition)?

- Dose-response assays : Use logarithmic concentration ranges (1 nM–100 µM) to account for potential non-linear kinetics.

- Control groups : Include indole-3-acetic acid derivatives to isolate thiocyanate-specific effects .

- Ethical compliance : Follow guidelines for cell-based assays (e.g., IRB approval for primary human cells) .

Q. How can researchers optimize synthetic yield while minimizing byproducts like indole dimerization?

Q. What computational strategies are effective for predicting thiocyanate reactivity in biological systems?

- Molecular docking : Use AutoDock Vina to model interactions with cysteine proteases (thiocyanate as a nucleophile).

- MD simulations : Analyze solvation dynamics in aqueous vs. lipid bilayer environments (GROMACS, CHARMM36 force field) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Source validation : Cross-check with NIST Chemistry WebBook or peer-reviewed journals (avoid non-validated databases like ) .

- Experimental replication : Synthesize batches using literature protocols and compare with in-house data.

- Meta-analysis : Use systematic reviews (e.g., PRISMA guidelines) to identify consensus values .

Ethical and Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.